![molecular formula C7H18N2 B1222138 1,7-Diaminoheptane CAS No. 646-19-5](/img/structure/B1222138.png)
1,7-Diaminoheptane
Overview
Description
1,7-Diaminoheptane, also known as Heptane-1,7-diamine or Heptamethylenediamine, is a chemical compound with the molecular formula C7H18N2 . It is used in the preparation of 7-amino-1-guanidinooctane and 1,7-diamino-trans-hept-3-ene, which is used as a deoxyhypusine synthase inhibitor .
Synthesis Analysis
While specific synthesis methods for 1,7-Diaminoheptane were not found in the search results, it is known to be used in the preparation of other compounds .Molecular Structure Analysis
The molecular weight of 1,7-Diaminoheptane is 130.23 g/mol . The InChI string representation isInChI=1S/C7H18N2/c8-6-4-2-1-3-5-7-9/h1-9H2
. The canonical SMILES representation is C(CCCN)CCCN
. Physical And Chemical Properties Analysis
1,7-Diaminoheptane has a molecular weight of 130.23 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It has 6 rotatable bonds .Scientific Research Applications
Inhibitor for Deoxyhypusine Synthase
1,7-Diaminoheptane: is used as an inhibitor for deoxyhypusine synthase (DHS), which is crucial in the hypusination process involved in cell growth and proliferation. The compound, particularly its derivative N1-guanyl-1,7-diaminoheptane (GC7) , binds to the active site of DHS, blocking its activity. This has implications in cancer research, as inhibiting hypusination can slow down or halt the growth of cancer cells .
NMR Spectroscopy and DFT Calculations
In the field of spectroscopy, 1,7-Diaminoheptane is studied using nuclear magnetic resonance (NMR) and density functional theory (DFT) calculations. These studies help in understanding the vibrational frequencies, NMR shieldings, and spin-spin coupling constants of the compound, which are essential for characterizing its structure and reactivity .
Ligand for Metal Complexes
1,7-Diaminoheptane: serves as a ligand in the formation of various metal complexes. Its ability to donate electrons through its amino groups makes it a valuable component in coordination chemistry, where it can help stabilize metal ions in a desired oxidation state or geometry .
Separation of Peptides
The compound is utilized in capillary electrophoresis for the separation of low-molecular-mass peptides. Its properties allow for the effective separation of peptides based on their charge-to-mass ratio, which is beneficial in proteomics and pharmaceutical research .
Synthesis of Cationic Monolayers
Researchers use 1,7-Diaminoheptane to synthesize stable cationic monolayers under appropriate conditions. These monolayers have potential applications in surface science, including the creation of anti-fouling surfaces and biosensors .
Internal Standard in Analytical Studies
Due to its well-defined properties, 1,7-Diaminoheptane is often used as an internal standard in various analytical studies. This helps in ensuring the accuracy and reliability of experimental results, especially in quantitative analyses .
Enhancing Chemosensitivity
In medical research, particularly in the treatment of acute lymphoblastic leukemia (ALL), 1,7-Diaminoheptane enhances chemosensitivity. It does so by regulating the eukaryotic translation initiation factor 5a2 (eif5a-2), which plays a role in drug resistance .
Preparation of Guanidinooctane Derivatives
1,7-Diaminoheptane: is used in the preparation of guanidinooctane derivatives, such as 7-amino-1-guanidinooctane and 1,7-diamino-trans-hept-3-ene . These derivatives are significant as they act as deoxyhypusine synthase inhibitors, offering a pathway to develop new therapeutic agents .
Mechanism of Action
Target of Action
1,7-Diaminoheptane, also known as Heptane-1,7-diamine, primarily targets deoxyhypusine synthase (DHS) . DHS is an enzyme that catalyzes the post-translational modification of the eukaryotic initiation factor 5A (eIF5A), a process known as hypusination .
Mode of Action
1,7-Diaminoheptane acts as a competitive and reversible inhibitor of DHS . It binds to the active site of DHS, preventing the enzyme from interacting with its natural substrate, spermidine . This inhibition blocks the hypusination of eIF5A, a critical step in protein synthesis .
Biochemical Pathways
The inhibition of DHS by 1,7-Diaminoheptane affects the hypusination pathway, which is essential for the activity of eIF5A . eIF5A plays a key role in the elongation of polypeptide chains during protein synthesis . By inhibiting the hypusination of eIF5A, 1,7-Diaminoheptane disrupts protein synthesis .
Result of Action
The inhibition of DHS by 1,7-Diaminoheptane results in the disruption of protein synthesis, as the hypusination of eIF5A is a critical step in this process . This disruption can lead to various cellular effects, including the induction of autophagy .
Action Environment
The action of 1,7-Diaminoheptane can be influenced by various environmental factors. For instance, the compound should be stored in a dry, cool, and well-ventilated place under an inert atmosphere to maintain its stability
Safety and Hazards
1,7-Diaminoheptane is considered hazardous and can cause severe skin burns and eye damage . It is advised not to breathe its dust, and it should be handled with personal protective equipment and face protection . It should not be ingested, and if swallowed, immediate medical assistance should be sought .
Future Directions
properties
IUPAC Name |
heptane-1,7-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c8-6-4-2-1-3-5-7-9/h1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSKHLMYTZNYKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60214848 | |
Record name | 1,7-Diaminoheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60214848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Diaminoheptane | |
CAS RN |
646-19-5 | |
Record name | 1,7-Heptanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=646-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,7-Diaminoheptane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646195 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,7-Heptanediamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45777 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,7-Diaminoheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60214848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptamethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.427 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEPTAMETHYLENEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3011L9B20C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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